3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group, a piperidine ring, and a tetrahydrocinnoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with the tetrahydrocinnoline core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine structures, such as piperidinones and spiropiperidines.
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine sulfonamides.
Tetrahydrocinnoline derivatives: Compounds with the tetrahydrocinnoline core, such as tetrahydroquinolines.
Uniqueness
3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c23-27(24,22-9-11-25-12-10-22)21-7-5-15(6-8-21)14-26-18-13-16-3-1-2-4-17(16)19-20-18/h13,15H,1-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKDAZCNISCPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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